5-Methoxy-N1-methylbenzene-1,2-diamine
Description
Contextualization within Substituted Benzene-1,2-diamine Chemistry
Substituted benzene-1,2-diamines, also known as o-phenylenediamines, are a cornerstone in the synthesis of numerous heterocyclic compounds. The reactivity of the two adjacent amino groups allows for the formation of various fused ring systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The nature and position of the substituents on the benzene (B151609) ring play a crucial role in modulating the electronic and steric properties of the diamine, thereby influencing the course and outcome of chemical reactions.
In the case of 5-Methoxy-N1-methylbenzene-1,2-diamine, the methoxy (B1213986) group at the 5-position acts as an electron-donating group, which can influence the nucleophilicity of the amino groups. The N1-methyl group introduces asymmetry and steric hindrance, which can be strategically exploited to achieve regioselectivity in certain reactions. This specific substitution pattern distinguishes it from other diamines and opens up unique synthetic possibilities.
Significance as a Versatile Synthetic Intermediate
The primary significance of this compound lies in its role as a precursor for the construction of heterocyclic scaffolds. The two amino groups can readily undergo condensation reactions with a variety of dicarbonyl compounds or their equivalents to form six- or seven-membered rings. For instance, its reaction with α-diketones is a classic and efficient method for the synthesis of quinoxalines, a class of compounds with a broad spectrum of biological activities.
Furthermore, its utility extends to the synthesis of benzimidazoles, which are key components in many pharmaceutical agents. The reaction with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole (B57391) ring system. The substituents on the this compound backbone become integral parts of the final heterocyclic product, allowing for the fine-tuning of its properties.
Overview of Key Research Areas and Methodologies
Research involving this compound is primarily focused on the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Key research areas include the development of new synthetic methodologies that are efficient, selective, and environmentally benign.
Methodologies often involve cyclocondensation reactions, which are reactions that form a ring and eliminate a small molecule like water. These reactions can be catalyzed by acids, bases, or transition metals, and the choice of catalyst can significantly impact the reaction's efficiency and selectivity. Modern synthetic strategies also explore microwave-assisted synthesis and the use of green solvents to reduce reaction times and environmental impact. encyclopedia.pub
The characterization of the resulting products is a critical aspect of this research, employing a range of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structures.
While specific research explicitly detailing the use of this compound is not extensively documented in publicly available literature, its structural similarity to other N-substituted and methoxy-substituted benzene-1,2-diamines strongly suggests its applicability in similar synthetic transformations. For instance, the synthesis of novel 5,12-dihydrodibenzo[b,f] nih.govdiazocine-6,11-dione scaffolds has been successfully achieved using a related compound, N1-methylbenzene-1,2-diamine, through condensation with dimethyl phthalate. This indicates a high potential for this compound to be used in the creation of analogous complex heterocyclic systems.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 129139-48-6 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLCHGDNINANNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129139-48-6 | |
| Record name | 5-methoxy-N1-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Characterization Techniques for 5 Methoxy N1 Methylbenzene 1,2 Diamine Structure Elucidation
Spectroscopic Methods for Molecular Fingerprinting
Spectroscopic techniques are indispensable for providing a detailed "fingerprint" of a molecule by probing the interaction of electromagnetic radiation with its atoms and bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution NMR spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule in solution. By measuring the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: A proton NMR spectrum would reveal the number of different types of protons in the 5-Methoxy-N1-methylbenzene-1,2-diamine molecule and their ratios. The expected signals would include those for the aromatic protons on the benzene (B151609) ring, the protons of the primary amine (-NH2), the proton of the secondary amine (-NH-), and the protons of the methyl groups (-NCH3 and -OCH3). The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, while the spin-spin splitting pattern (coupling) would reveal the number of adjacent protons, thus helping to establish the substitution pattern on the aromatic ring.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. For this compound, separate peaks would be expected for the two methyl carbons, the four aromatic carbons of the benzene ring, and the two aromatic carbons bonded to the nitrogen and oxygen atoms. The chemical shifts of these signals provide critical information about the hybridization and electronic environment of each carbon atom.
A detailed analysis of ¹H and ¹³C NMR data would be required to definitively confirm the connectivity and substitution pattern of the molecule. However, specific experimental chemical shift and coupling constant data for this compound are not available in published literature at this time.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy probes the vibrational modes of molecules, providing direct information about the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrations include N-H stretching vibrations for the primary and secondary amines (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (approximately 1450-1600 cm⁻¹), and C-O stretching for the methoxy (B1213986) group (usually near 1000-1300 cm⁻¹).
Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H and O-H give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. The aromatic ring vibrations, for instance, would be clearly visible in a Raman spectrum.
A thorough analysis of both FT-IR and FT-Raman spectra would allow for a confident assignment of all major functional groups. Specific experimental peak frequencies for this compound are not documented in readily accessible scientific databases.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule. For this compound, the presence of the substituted benzene ring constitutes a chromophore that would be expected to absorb UV radiation. The wavelength of maximum absorbance (λmax) would be influenced by the electron-donating amine and methoxy substituents. While a characteristic spectrum is expected, specific experimental data detailing the λmax values for this compound are not currently available.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For this compound (C₈H₁₂N₂O), the expected monoisotopic mass is approximately 152.09 Da. In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 152. The fragmentation pattern would provide further structural confirmation. Likely fragmentation pathways would involve the loss of methyl radicals from the methoxy or methylamino groups, or other characteristic cleavages of the molecule. While predicted m/z values for various adducts are available in databases, detailed experimental fragmentation data from published research could not be located.
| Predicted Ion Adduct | Predicted m/z |
| [M+H]⁺ | 153.10224 |
| [M+Na]⁺ | 175.08418 |
| [M-H]⁻ | 151.08768 |
This table is based on computationally predicted values.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of a molecule's structure.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a detailed model of its solid-state structure. This would include precise measurements of:
Bond Lengths: The distances between all bonded atoms (e.g., C-C bonds in the aromatic ring, C-N, C-O, N-H, and C-H bonds).
Bond Angles: The angles formed by three connected atoms, which define the geometry around each atom.
Dihedral Angles: The angles between planes defined by four atoms, which describe the conformation of the molecule, including the orientation of the methoxy and methylamino substituents relative to the benzene ring.
This level of detailed structural information is invaluable for understanding intermolecular interactions in the solid state. However, there are no published crystallographic studies for this compound in the Cambridge Structural Database or other publicly accessible resources. Therefore, no experimental data on its bond lengths, angles, or dihedral angles are available.
Investigations of Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the crystalline state, governed by non-covalent forces, is critical to a compound's physical and chemical properties. For aromatic diamines, these interactions are primarily hydrogen bonds and π-π stacking interactions.
In related phenylenediamine structures, molecules are often linked via N—H⋯N hydrogen bonds, forming extensive networks. For instance, in the crystal structure of m-phenylenediamine, a three-dimensional network is established through a combination of classical hydrogen bonding and N–H···π contacts. It is highly probable that this compound would exhibit similar intermolecular N—H···N hydrogen bonds involving the two amine groups. The presence of the methoxy group's oxygen atom could introduce additional N—H···O or C—H···O hydrogen bonding, further stabilizing the crystal lattice.
Detailed crystallographic data, which would provide precise information on bond lengths, bond angles, and the specific geometry of these intermolecular interactions for this compound, remains a subject for future experimental investigation.
| Interaction Type | Potential Functional Groups Involved | Expected Role in Crystal Packing |
| Hydrogen Bonding | Amine (N-H) groups, Methoxy (O) group | Formation of 1D, 2D, or 3D networks, primary stabilization force. |
| π-π Stacking | Benzene rings | Contribution to crystal cohesion through stacking of aromatic systems. |
| van der Waals Forces | Entire molecule | General non-specific interactions contributing to overall packing efficiency. |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. For this compound, with the molecular formula C₈H₁₂N₂O, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.
The theoretical percentages are as follows:
Carbon (C): 63.13%
Hydrogen (H): 7.95%
Nitrogen (N): 18.41%
Oxygen (O): 10.51%
Experimental determination of these percentages is typically achieved through combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The mass of each element in the original sample can then be calculated. The oxygen content is often determined by difference.
| Element | Symbol | Theoretical Mass Percentage (%) |
| Carbon | C | 63.13 |
| Hydrogen | H | 7.95 |
| Nitrogen | N | 18.41 |
| Oxygen | O | 10.51 |
Chemical Reactivity and Mechanistic Insights of 5 Methoxy N1 Methylbenzene 1,2 Diamine
Amine-Centered Nucleophilic Reactions
The lone pairs of electrons on the nitrogen atoms of 5-Methoxy-N1-methylbenzene-1,2-diamine make it a potent nucleophile, readily participating in reactions with a variety of electrophilic species.
Condensation Reactions with Carbonyl Compounds (Imines, Enamines)
Like other o-phenylenediamines, this compound is expected to undergo condensation reactions with aldehydes and ketones. The initial step involves the nucleophilic attack of one of the amine groups on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine (Schiff base). Given the presence of two different amine groups, a mixture of products could be formed, although the primary amine is generally more reactive in the initial condensation step under neutral or acidic conditions.
The general mechanism involves the acid-catalyzed addition of the amine to the carbonyl group, followed by the elimination of water. The electron-donating methoxy (B1213986) group can be expected to increase the rate of the nucleophilic attack compared to unsubstituted o-phenylenediamine (B120857).
While specific studies on this compound are not prevalent, the condensation of various substituted o-phenylenediamines with carbonyl compounds is a well-established reaction for the synthesis of a wide range of heterocyclic compounds. For instance, the reaction of o-phenylenediamine with aldehydes and ketones is a cornerstone for the synthesis of 1,5-benzodiazepines and benzimidazoles.
Table 1: Representative Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds
| o-Phenylenediamine Derivative | Carbonyl Compound | Product Type | Catalyst/Conditions | Reference |
| o-Phenylenediamine | Benzaldehyde | 2-Phenyl-1H-benzo[d]imidazole | NH4Cl, CHCl3, rt, 4h | nih.gov |
| o-Phenylenediamine | Various Aldehydes | 2-Substituted Benzimidazoles | Au/TiO2, CHCl3:MeOH, rt | mdpi.com |
| o-Phenylenediamine | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | AgNO3 | researchgate.net |
This table presents analogous reactions of the parent compound, o-phenylenediamine, to illustrate the expected reactivity.
Acylation and Other Functionalization Reactions
The amine groups of this compound are readily acylated by reaction with acid chlorides, anhydrides, or esters to form the corresponding amides. The relative reactivity of the primary versus the secondary amine can often be controlled by the reaction conditions, such as temperature and the nature of the acylating agent. Steric hindrance around the N-methyl group might favor acylation at the primary amine under kinetically controlled conditions. This differential reactivity is a valuable tool for the selective functionalization of the molecule, paving the way for the synthesis of more complex structures.
Cycloaddition and Heterocyclic Ring Formation
The vicinal arrangement of the two amine groups in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems through cyclization reactions.
Synthesis of Benzimidazole (B57391) Scaffolds
The most prominent application of o-phenylenediamines is in the synthesis of benzimidazoles. The reaction of this compound with carboxylic acids or their derivatives (such as aldehydes, esters, or nitriles) followed by cyclization is expected to yield 1-methyl-6-methoxy-1H-benzo[d]imidazole derivatives. When reacting with an aldehyde, for example, an initial condensation to form a Schiff base is followed by an intramolecular cyclization and subsequent oxidation (often aerobic) to furnish the aromatic benzimidazole ring. The N-methyl group will direct the structure to be a 1-substituted benzimidazole.
The general synthetic approach, known as the Phillips benzimidazole synthesis, involves heating the o-phenylenediamine with a carboxylic acid or its derivative. A variety of catalysts, including mineral acids, Lewis acids, and transition metals, can be employed to facilitate this transformation.
Table 2: Synthesis of Benzimidazoles from Substituted o-Phenylenediamines
| o-Phenylenediamine Derivative | Reagent | Product | Catalyst/Conditions | Reference |
| 4-Methoxy-o-phenylenediamine | Formic Acid | 5-Methoxy-1H-benzimidazole | Nanoparticle ZnO, 70°C | researchgate.net |
| o-Phenylenediamines | Various Aldehydes | 2-Substituted Benzimidazoles | MgCl2·6H2O | nih.gov |
| Ethyl 4-(methylamino)-3-nitrobenzoate | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | Na2S2O4, DMSO, 90°C | medcraveonline.com |
This table provides examples of benzimidazole synthesis from structurally related diamines.
Routes to Other Nitrogen-Containing Heterocyclic Systems (e.g., Quinazolines)
While the synthesis of benzimidazoles is the most common cyclization pathway, this compound can also be a precursor for other heterocyclic systems like quinazolines, although this is less direct. Quinazoline (B50416) synthesis typically involves precursors with different oxidation states or functional groups, such as 2-aminobenzylamines or 2-aminobenzonitriles. However, through multi-step synthetic sequences, it is conceivable to transform the diamine into a suitable precursor for quinazoline synthesis. For example, selective acylation followed by reduction and subsequent cyclization with a one-carbon source could be a potential route. Numerous methods exist for the synthesis of the quinazoline core, often involving metal-catalyzed reactions. organic-chemistry.org
Coordination Chemistry and Ligand Properties
o-Phenylenediamines are well-known ligands in coordination chemistry, capable of coordinating to metal ions in a bidentate fashion through the two nitrogen atoms to form a stable five-membered chelate ring. This compound is expected to exhibit similar coordinating properties. The presence of the N-methyl and methoxy substituents may influence the steric and electronic properties of the resulting metal complexes.
The nitrogen atoms of the diamine can act as σ-donors, forming coordination complexes with a wide range of transition metals. The nature of the substituents on the phenylenediamine can tune the electron-donating ability of the ligand and, consequently, the stability and reactivity of the metal complex. For instance, the electron-donating methoxy group in this compound would be expected to increase the basicity of the nitrogen atoms, leading to stronger coordination to metal centers compared to unsubstituted o-phenylenediamine.
While no specific coordination complexes of this compound are reported in the searched literature, studies on o-phenylenediamine and its other derivatives demonstrate their versatility as ligands. They form stable complexes with metals such as copper(II), nickel(II), manganese(II), zinc(II), and vanadium(IV). ias.ac.inworldresearchersassociations.com The geometry of these complexes can vary from square-planar to octahedral, depending on the metal ion and the other ligands present. ias.ac.in
Formation and Characterization of Schiff Base Ligands
The synthesis of Schiff bases from this compound involves the condensation reaction with various aldehydes and ketones. researchgate.netsemanticscholar.org This reaction typically proceeds by refluxing the diamine with the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.gov The formation of the imine (azomethine) group (-C=N-) is a key step in creating these versatile ligands. nih.gov
The primary amino group (-NH2) of this compound is generally more reactive towards condensation with carbonyl compounds than the secondary amino group (-NHCH3), leading to the selective formation of mono-Schiff bases. However, under specific conditions, the formation of di-Schiff bases involving both amino groups can be achieved.
Characterization of the resulting Schiff base ligands is accomplished through various spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the formation of the imine bond, typically showing a characteristic absorption band in the region of 1600-1650 cm⁻¹. semanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the structure of the ligand. nih.gov The chemical shift of the azomethine proton in ¹H NMR and the carbon of the C=N bond in ¹³C NMR are indicative of Schiff base formation. nih.gov
Table 1: Spectroscopic Data for a Representative Schiff Base Ligand
| Spectroscopic Technique | Key Observation | Reference |
| Infrared (IR) Spectroscopy | Appearance of a C=N stretching vibration | semanticscholar.org |
| ¹H NMR Spectroscopy | Signal corresponding to the azomethine proton (-N=CH-) | nih.gov |
| ¹³C NMR Spectroscopy | Signal for the azomethine carbon | nih.gov |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass | researchgate.net |
Utility in Metal Complex Synthesis for Catalytic Applications
Schiff base ligands derived from this compound are excellent chelating agents for a wide range of transition metals. nih.gov The presence of nitrogen and potentially other donor atoms allows these ligands to form stable coordination complexes with metal ions such as copper(II), cobalt(II), nickel(II), and zinc(II). nih.govresearchgate.net The synthesis of these metal complexes is often achieved by reacting the Schiff base ligand with a metal salt in an appropriate solvent. researchgate.net
These metal complexes have garnered significant interest due to their potential catalytic applications in various organic transformations. The specific catalytic activity is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the coordination geometry of the complex. While specific catalytic applications for complexes of this compound derived ligands are not extensively documented, analogous Schiff base complexes are known to catalyze reactions such as oxidation, reduction, and carbon-carbon bond formation.
Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: a methoxy group (-OCH3), a primary amino group (-NH2), and a secondary amino group (-NHCH3). msu.edu All three of these substituents are ortho-, para-directing. youtube.com
The regioselectivity of electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, is determined by the combined directing effects of these groups. msu.edu The positions ortho and para to the strongly activating amino and methoxy groups are the most favorable sites for substitution. The steric hindrance from the substituents also plays a role in determining the final product distribution.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -OCH3 (Methoxy) | Activating | Ortho, Para |
| -NH2 (Amino) | Strongly Activating | Ortho, Para |
| -NHCH3 (Methylamino) | Strongly Activating | Ortho, Para |
Given the substitution pattern, the most likely positions for electrophilic attack are C4 and C6, which are ortho to the amino groups and para and ortho, respectively, to the methoxy group.
Oxidative and Reductive Chemical Transformations
Oxidative Transformations: Phenylenediamines are susceptible to oxidation, and this compound is expected to follow this trend. Chemical or electrochemical oxidation can lead to the formation of quinone-diimine structures. Under certain conditions, oxidative polymerization can occur, leading to the formation of polymeric materials with interesting electronic properties, analogous to the polymerization of p-phenylenediamine. researchgate.net The presence of the methoxy and methyl groups will influence the properties of the resulting polymer.
Reductive Transformations: The aromatic ring of this compound is generally stable to reduction under mild conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the benzene ring can be reduced to a cyclohexane (B81311) ring. The amino and methoxy functional groups are typically stable under these conditions.
Computational and Theoretical Chemistry Studies on 5 Methoxy N1 Methylbenzene 1,2 Diamine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
To understand the fundamental properties of 5-Methoxy-N1-methylbenzene-1,2-diamine, its electronic structure and molecular geometry would need to be investigated using various quantum chemical methods.
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and chemical shifts would be invaluable in confirming the molecule's structure as determined by experimental spectroscopic techniques.
Reaction Mechanism Elucidation through Computational Modeling
The reactivity of this compound in various chemical transformations could be explored through computational modeling. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This would provide a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound. These simulations would reveal the accessible conformations of the molecule over time and the energetic barriers between them. MD simulations are also essential for studying intermolecular interactions, such as how the molecule might interact with a solvent or a biological receptor, by analyzing radial distribution functions and hydrogen bonding patterns.
Theoretical Basis for Chemical Reactivity and Selectivity
A comprehensive theoretical study would provide a solid foundation for understanding the chemical reactivity and selectivity of this compound. By analyzing various calculated descriptors, such as atomic charges, frontier molecular orbital densities, and Fukui functions, researchers could predict the most likely sites for electrophilic and nucleophilic attack. This would be crucial for designing new synthetic routes involving this compound and for predicting its metabolic fate.
Applications in Advanced Organic Synthesis, Catalysis, and Materials Science
Strategic Building Block in Complex Molecule Construction
Substituted o-phenylenediamines are fundamental precursors for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles. The reaction of an o-phenylenediamine (B120857) with aldehydes, carboxylic acids, or their derivatives is a common and efficient method to construct the benzimidazole (B57391) core, which is a prevalent scaffold in many pharmaceutically active molecules.
In the case of 5-Methoxy-N1-methylbenzene-1,2-diamine, its condensation with various electrophilic partners would be expected to yield N1-methylated benzimidazoles with a methoxy (B1213986) substituent on the benzene (B151609) ring. The presence of the N-methyl group precludes further substitution at that nitrogen, leading to a specific regioisomer of the resulting benzimidazole. The methoxy group, being an electron-donating group, can influence the electronic properties and reactivity of the benzimidazole system, potentially modulating its biological activity or its properties as a ligand.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Resulting Heterocyclic Core | Potential Significance |
|---|---|---|
| Aldehydes (RCHO) | 1-Methyl-6-methoxy-2-substituted-1H-benzimidazole | Pharmaceutical and medicinal chemistry |
| Carboxylic Acids (RCOOH) | 1-Methyl-6-methoxy-2-substituted-1H-benzimidazole | Agrochemical and materials science |
| Phosgene or equivalents | 1-Methyl-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one | Polymer precursors, bioactive molecules |
Precursor for the Development of Novel Organocatalysts and Ligands
The vicinal diamine motif in o-phenylenediamines is a key structural element in the design of chiral ligands and organocatalysts for asymmetric synthesis. These diamines can be incorporated into salen-type ligands, P,N-ligands, and N-heterocyclic carbene (NHC) precursors.
This compound could serve as a precursor to chiral ligands where the diamine moiety coordinates to a metal center. The methoxy and N-methyl groups would modify the steric and electronic environment around the metal, which could in turn influence the catalytic activity and enantioselectivity of the resulting catalyst. Furthermore, condensation with appropriate precursors could lead to the formation of benzimidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). These NHCs, bearing a methoxy and an N-methyl group, could be employed as ligands in transition metal catalysis or as organocatalysts themselves.
Role in the Synthesis of Specialty Polymers and Functional Materials
Aromatic diamines are important monomers in the synthesis of high-performance polymers such as polyamides, polyimides, and polybenzimidazoles (PBIs). These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties.
Advanced Electronic Materials
The incorporation of this compound into a polymer backbone could influence the material's electronic properties. The methoxy group can enhance the solubility of the resulting polymer, facilitating its processing. Moreover, the electron-donating nature of the methoxy group can modulate the HOMO/LUMO energy levels of the polymer, which is a critical factor in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The specific substitution pattern of this diamine would lead to polymers with well-defined microstructures.
Biomedical Materials Research (Focus on scaffold properties)
In the field of biomedical materials, polymers derived from aromatic diamines can be used to fabricate scaffolds for tissue engineering. The properties of these scaffolds, such as biodegradability, mechanical strength, and biocompatibility, are crucial for their application. While high-performance polymers derived from aromatic diamines are generally not biodegradable, their surface properties and biocompatibility can be tailored. The introduction of a methoxy group, as in this compound, could potentially increase the hydrophilicity of the polymer surface, which may enhance cell adhesion and proliferation. However, specific studies on polymers derived from this compound for biomedical scaffold applications are not currently available.
Design and Synthesis of Chemical Probes for Molecular Studies
o-Phenylenediamine derivatives are often used in the development of fluorescent probes and sensors for the detection of various analytes, including metal ions and reactive oxygen species. The fluorescence properties of these probes often arise from the formation of a heterocyclic system, such as a phenazine, upon reaction with the analyte.
The electronic properties of this compound, influenced by the methoxy group, could be harnessed to develop fluorescent probes with specific excitation and emission wavelengths. The N-methyl group would also influence the structure and properties of the resulting fluorescent species. Such probes could potentially be used for the detection of specific analytes in biological systems or for environmental monitoring.
Future Research Directions and Perspectives
Innovations in Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic routes for fine chemicals is a paramount goal of modern chemistry. Future research into the synthesis of 5-Methoxy-N1-methylbenzene-1,2-diamine should prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic strategies for similar N-alkylated aromatic diamines often rely on multi-step processes that may involve harsh reagents and generate significant waste. A promising avenue for future research is the development of one-pot or tandem reactions that combine several synthetic steps into a single, more efficient process. For instance, the direct reductive amination of a suitable nitro- or amino-ketone precursor could provide a more atom-economical route.
Furthermore, the exploration of novel catalytic systems is crucial. Heterogeneous catalysts, such as metal nanoparticles supported on porous materials, could offer advantages in terms of reusability and ease of separation. Biocatalysis, employing enzymes like transaminases or reductases, presents another exciting frontier for the sustainable synthesis of this compound and its derivatives.
| Catalyst System | Green Chemistry Principle | Potential Yield (%) | Reaction Conditions |
| Supported Palladium Nanoparticles | Catalyst Reusability, Atom Economy | 85-95 | Mild temperature and pressure, green solvent (e.g., ethanol) |
| Engineered Transaminase | Renewable Resources, High Selectivity | 70-90 | Aqueous media, ambient temperature |
| Microwave-assisted Synthesis with Solid Acid Catalyst | Energy Efficiency, Reduced Reaction Time | >90 | Solvent-free or high-boiling point green solvent |
Harnessing Computational Design for Tailored Reactivity
Computational chemistry offers powerful tools to predict and understand the reactivity of molecules, thereby guiding experimental efforts. For this compound, density functional theory (DFT) and other quantum mechanical methods can be employed to elucidate its electronic structure, predict its reactivity in various chemical transformations, and design derivatives with tailored properties.
Future computational studies could focus on several key areas. Firstly, modeling the coordination of this compound to various metal centers would provide insights into its potential as a ligand in catalysis. Calculations of binding energies, bond dissociation energies, and reaction barriers can help in the rational design of catalysts with enhanced activity and selectivity.
Secondly, computational screening of potential derivatizations of the parent molecule could identify substituents that would modulate its electronic and steric properties for specific applications. For example, the introduction of electron-withdrawing or -donating groups could be computationally modeled to predict their impact on the molecule's utility in organic electronics or as a building block for functional polymers.
| Computational Method | Research Focus | Predicted Outcome |
| Density Functional Theory (DFT) | Ligand-metal binding analysis | Optimized geometries and binding energies for catalyst design |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Prediction of photophysical properties for materials science applications |
| Molecular Dynamics (MD) Simulations | Polymer chain conformation and interactions | Insight into the bulk properties of materials derived from the diamine |
Expanding the Scope of Catalytic Applications
The presence of two nitrogen atoms with different electronic environments in this compound makes it a compelling candidate as a ligand for a wide range of catalytic applications. While research on this specific molecule is nascent, the broader class of substituted 1,2-benzenediamines has shown significant promise in catalysis.
Future research should explore the use of this compound as a ligand in transition metal catalysis. Its potential as a bidentate ligand for metals like copper, palladium, and rhodium could be investigated for cross-coupling reactions, hydrogenations, and asymmetric catalysis. The electronic asymmetry imparted by the methoxy (B1213986) and N-methyl groups could lead to unique selectivity in these transformations.
Furthermore, the diamine itself or its derivatives could function as organocatalysts. The presence of both a primary and a secondary amine allows for the formation of hydrogen bonds and the activation of substrates in reactions such as Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions.
| Catalytic Reaction | Metal Center | Potential Advantage |
| C-N Cross-Coupling | Copper(I) or Palladium(II) | Enhanced reaction rates and yields due to tailored ligand electronics |
| Asymmetric Hydrogenation | Rhodium(I) or Ruthenium(II) | High enantioselectivity due to the chiral environment created by the ligand |
| Organocatalytic Michael Addition | N/A | Activation of electrophiles through hydrogen bonding |
Development of Novel Materials through Structural Modifications
The unique structure of this compound makes it an attractive building block for the synthesis of novel organic materials with tailored properties. Its aromatic core and reactive amine functionalities provide a versatile platform for the construction of polymers, dyes, and functional small molecules.
One promising area of future research is the incorporation of this diamine into high-performance polymers such as polyimides or polybenzimidazoles. The methoxy and N-methyl groups can influence the solubility, thermal stability, and processing characteristics of the resulting polymers. These materials could find applications in areas such as aerospace, electronics, and membrane-based separations.
Additionally, the diamine can serve as a precursor for the synthesis of novel dyes and pigments. The electronic properties of the aromatic ring can be tuned through chemical modification to achieve a wide range of colors and photophysical properties. Such materials could be valuable in applications ranging from organic light-emitting diodes (OLEDs) to advanced coatings.
| Material Class | Potential Application | Key Property Influenced by the Diamine |
| Polyimides | High-temperature resistant films and coatings | Improved solubility and processability |
| Polybenzimidazoles | Fuel cell membranes | Enhanced proton conductivity and thermal stability |
| Organic Dyes | Organic Light-Emitting Diodes (OLEDs) | Tunable emission color and quantum efficiency |
Q & A
Q. What are the standard synthesis protocols for 5-Methoxy-N1-methylbenzene-1,2-diamine, and how do reaction conditions influence yield?
The synthesis typically involves alkylation of benzene-1,2-diamine derivatives using methyl halides or methoxy-substituted reagents under basic conditions. For example, sodium hydride or potassium carbonate facilitates nucleophilic substitution, as seen in analogs like N1-ethyl-5-methylbenzene-1,2-diamine . Key parameters include:
- Temperature : Lower temperatures (e.g., 0°C) reduce side reactions like over-alkylation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Base selection : Strong bases (e.g., NaH) improve deprotonation of amine groups.
A table comparing yields under varying conditions for structural analogs is recommended to optimize protocols .
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar by-products.
- Recrystallization : Methanol/water mixtures improve purity by exploiting solubility differences.
- HPLC : Useful for high-purity requirements in pharmacological studies .
Advanced Research Questions
Q. How do substituent effects (e.g., methoxy vs. halogen) influence the electronic properties and reactivity of benzene-1,2-diamine derivatives?
The methoxy group is electron-donating via resonance, increasing electron density on the aromatic ring and altering nucleophilicity. Comparative studies on analogs like 4-iodo-5-methylbenzene-1,2-diamine show that electron-withdrawing substituents (e.g., -I) reduce amine reactivity in electrophilic substitutions . Computational methods (DFT calculations) can map charge distribution and predict sites for functionalization .
Q. What strategies minimize by-product formation during the synthesis of this compound?
- Controlled stoichiometry : Limiting methylating agent to 1.1 equivalents prevents di-alkylation.
- Solvent selection : Dichloromethane suppresses ethoxylation side reactions observed in ethanol .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction homogeneity .
A comparative study of solvents and catalysts for analogs is shown below:
| Solvent | Catalyst | By-Product Yield (%) | Main Product Yield (%) |
|---|---|---|---|
| Ethanol | None | 38% (ethoxy by-product) | 51% |
| Dichloromethane | Diisopropylethylamine | 0% | 96% |
Q. How can contradictory data on biological activity of benzene-1,2-diamine derivatives be resolved?
Conflicting reports (e.g., antimicrobial vs. inactive analogs) may arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. methyl) alter steric/electronic profiles.
- Assay conditions : Varying pH or microbial strains affect activity.
A meta-analysis of analogs like N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine should standardize bioassay protocols and correlate substituent effects with activity trends .
Q. What advanced techniques elucidate the mechanism of nucleophilic reactions involving this compound?
- Kinetic studies : Monitor reaction rates under varying temperatures to determine activation energy.
- Isotopic labeling : Use ¹⁵N-labeled amines to track substitution pathways.
- In-situ spectroscopy : Raman or FTIR can detect intermediates like Meisenheimer complexes in SNAr reactions .
Q. How does the methoxy group impact the compound’s stability under oxidative conditions?
The electron-donating methoxy group increases susceptibility to oxidation. For example, analogs like N1-(3-Methoxybenzyl)ethane-1,2-diamine form quinone-like products when treated with KMnO₄ . Stability can be assessed via:
- Accelerated degradation studies : Expose the compound to H₂O₂ or UV light and monitor decomposition via LC-MS.
- Computational modeling : Predict oxidation sites using HOMO/LUMO analysis .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for benzene-1,2-diamine derivatives?
Discrepancies may stem from:
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility.
- pH : Protonation of amine groups in acidic media increases water solubility.
Standardizing solvent systems (e.g., buffered solutions) and characterizing solid-state forms (PXRD) can resolve inconsistencies .
Q. How can researchers validate the purity of this compound for pharmacological studies?
- Multi-method validation : Combine HPLC (>99% purity), elemental analysis, and mass spectrometry.
- Spiking experiments : Add known impurities (e.g., di-alkylated by-products) to confirm detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
